molecular formula C14H17BO2Si B13676503 3-[Dimethyl(phenyl)silyl]phenylboronic Acid

3-[Dimethyl(phenyl)silyl]phenylboronic Acid

Cat. No.: B13676503
M. Wt: 256.18 g/mol
InChI Key: OTHVNTRDDSEZSH-UHFFFAOYSA-N
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Description

3-[Dimethyl(phenyl)silyl]phenylboronic Acid is a boronic acid derivative featuring a dimethyl(phenyl)silyl substituent at the meta position of the phenyl ring. This compound is of significant interest in organic synthesis and materials science due to the unique steric and electronic properties imparted by the silyl group. The dimethyl(phenyl)silyl moiety combines both aromatic (phenyl) and aliphatic (methyl) groups, influencing reactivity, stability, and intermolecular interactions .

Properties

Molecular Formula

C14H17BO2Si

Molecular Weight

256.18 g/mol

IUPAC Name

[3-[dimethyl(phenyl)silyl]phenyl]boronic acid

InChI

InChI=1S/C14H17BO2Si/c1-18(2,13-8-4-3-5-9-13)14-10-6-7-12(11-14)15(16)17/h3-11,16-17H,1-2H3

InChI Key

OTHVNTRDDSEZSH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)[Si](C)(C)C2=CC=CC=C2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Dimethyl(phenyl)silyl]phenylboronic Acid typically involves the reaction of a silylated phenylboronic acid derivative with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organoboron compounds.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organoboron synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing efficient purification techniques such as crystallization or chromatography.

Mechanism of Action

The mechanism of action of 3-[Dimethyl(phenyl)silyl]phenylboronic Acid involves its ability to participate in various chemical reactions due to the presence of both boronic acid and silyl groups. The boronic acid group can form reversible covalent bonds with diols, which is useful in sensing and separation applications .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The table below compares key structural and electronic features of 3-[Dimethyl(phenyl)silyl]phenylboronic Acid with analogous phenylboronic acid derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Dimethyl(phenyl)silyl C₁₄H₁₇BO₂Si 280.19 High steric bulk, moderate hydrophobicity, enhanced thermal stability
3-(Trimethylsilyl)phenylboronic Acid Trimethylsilyl C₉H₁₅BO₂Si 194.12 Lower steric hindrance, higher susceptibility to hydrolysis
3-Ethylphenylboronic Acid Ethyl C₈H₁₁BO₂ 149.99 Smaller substituent, increased hydrophobicity compared to hydroxyl derivatives
3-(Dimethylamino)phenylboronic Acid Dimethylamino C₈H₁₂BNO₂ 165.00 Electron-donating group, lowers boronic acid pKa, enhances solubility in polar solvents
3-Methacrylamidophenylboronic Acid Methacrylamido C₁₀H₁₂BNO₃ 205.02 Polymerizable group, used in hydrogel fabrication

Key Observations :

  • Electronic Effects : Silyl groups are weakly electron-donating via σ*(Si–C) hyperconjugation, which may stabilize the boronic acid's trigonal planar form, enhancing its reactivity in Suzuki-Miyaura couplings .
  • Hydrolytic Stability : The phenyl group in the silyl substituent reduces hydrolysis rates compared to trimethylsilyl derivatives, which are prone to cleavage under acidic or aqueous conditions .

Reactivity in Cross-Coupling Reactions :

  • The bulky dimethyl(phenyl)silyl group in the target compound may reduce reaction rates in Suzuki-Miyaura couplings compared to less hindered analogs but improves regioselectivity in aryl-aryl bond formation .
  • In contrast, 3-(dimethylamino)phenylboronic acid exhibits accelerated coupling due to the electron-donating amino group, which activates the boronic acid .

Spectroscopic and Physical Properties

  • FTIR Analysis : The Si–C stretching vibration (~1250 cm⁻¹) and B–O stretching (~1350 cm⁻¹) are characteristic of silyl-substituted boronic acids. The phenyl group introduces additional aromatic C–H stretches (~3050 cm⁻¹) .
  • Solubility: The target compound is sparingly soluble in water but highly soluble in THF and dichloromethane, contrasting with more polar derivatives like 3-(dimethylamino)phenylboronic acid, which is water-miscible .

Biological Activity

3-[Dimethyl(phenyl)silyl]phenylboronic acid is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the presence of a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The dimethyl(phenyl)silyl group enhances the compound's stability and solubility in organic solvents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For example, a study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 5 to 20 μM) .

Anti-inflammatory Effects

The anti-inflammatory properties of boronic acids have also been explored. A study investigating the structure-activity relationship (SAR) of phenylboronic acids revealed that certain derivatives could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Compounds with similar structures showed IC50 values against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of boronic acids. Research has suggested that these compounds can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases. Specifically, they may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of electron-donating groups enhances its reactivity and biological efficacy. For instance, studies have shown that substituents on the phenyl ring significantly affect the compound's interaction with biological targets .

Data Tables

Activity IC50 Value (µM) Reference
Cytotoxicity (Cancer)5 - 20
COX-1 Inhibition19.45 - 42.1
COX-2 Inhibition23.8 - 34.4
Amyloid-beta InhibitionNot specified

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated various boronic acids' cytotoxic effects on breast and prostate cancer cell lines, demonstrating that modifications to the silyl group significantly enhanced potency.
  • Inflammation Models : In vivo models showed that compounds similar to this compound reduced inflammation markers significantly compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
  • Neurodegenerative Disease Models : Research indicated that certain boronic acids could prevent amyloid plaque formation in transgenic mouse models of Alzheimer's disease, highlighting their neuroprotective potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[Dimethyl(phenyl)silyl]phenylboronic Acid, and how can impurities be minimized during synthesis?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling, where the dimethyl(phenyl)silyl group is introduced via palladium-catalyzed cross-coupling between a silylated aryl halide and a boronic acid precursor. Key impurities include unreacted starting materials and hydrolyzed boronic acid derivatives. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (using anhydrous ethanol) is critical. Monitoring reaction progress via thin-layer chromatography (TLC) and ensuring anhydrous conditions minimizes byproducts .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for confirming the structure. The ¹¹B NMR peak near δ 30–35 ppm confirms the boronic acid moiety, while ¹H NMR reveals aromatic protons and dimethyl(phenyl)silyl substituents. Fourier-transform infrared spectroscopy (FT-IR) identifies B–O (∼1340 cm⁻¹) and Si–C (∼1250 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How does the dimethyl(phenyl)silyl group influence the compound’s stability under varying experimental conditions?

  • Methodological Answer : The silyl group enhances steric bulk, reducing hydrolysis susceptibility compared to unsubstituted phenylboronic acids. However, moisture-sensitive boronic acid moieties require storage under inert gas (argon/nitrogen) at −20°C. Stability tests via ¹H NMR in DMSO-d₆ over 24 hours under ambient conditions confirm minimal degradation. Pre-drying solvents (e.g., molecular sieves) and avoiding protic solvents (e.g., water, alcohols) during reactions are advised .

Q. What are optimal reaction conditions for cross-coupling reactions involving this compound?

  • Methodological Answer : Suzuki-Miyaura coupling typically uses Pd(PPh₃)₄ (2–5 mol%) or Pd(OAc)₂ with SPhos ligand, Na₂CO₃ as base, and a 3:1 dioxane/water mixture at 80–100°C. Microwave-assisted synthesis (150°C, 20 min) improves yields for electron-deficient aryl partners. Monitoring via GC-MS or LC-MS ensures complete conversion .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (nitrile gloves, N95 respirator, safety goggles) to avoid inhalation/contact. Work in a fume hood, and store in airtight containers under inert gas. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Spills should be neutralized with sodium bicarbonate and collected in hazardous waste containers .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic effects of the dimethyl(phenyl)silyl substituent on boronic acid reactivity?

  • Methodological Answer : DFT/B3LYP calculations (e.g., Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects. Natural bond orbital (NBO) analysis quantifies charge distribution, while electrostatic potential maps predict regioselectivity in cross-coupling. Solvent effects (e.g., water, acetone) are modeled using the polarizable continuum model (PCM) .

Q. How does this compound compare to trifluoromethylphenylboronic acids in catalytic applications?

  • Methodological Answer : Unlike electron-withdrawing trifluoromethyl groups, the dimethyl(phenyl)silyl group provides steric hindrance without significantly altering electronic properties. Comparative kinetic studies (e.g., Hammett plots) under identical Suzuki conditions reveal lower reaction rates but higher selectivity for bulky substrates. In situ IR spectroscopy tracks boronate intermediate formation to explain differences .

Q. How can contradictory data on hydrolysis rates between studies be resolved?

  • Methodological Answer : Contradictions arise from varying solvent purity, pH, and measurement techniques. Controlled studies using deuterated solvents (D₂O/CD₃CN) and ¹¹B NMR kinetics (25–50°C) quantify hydrolysis rates. Adjusting pH (4–10) with buffer solutions identifies stability thresholds. Reproducibility requires strict control of water content (<0.1% via Karl Fischer titration) .

Q. What strategies optimize this compound’s use in multi-step syntheses of functionalized biaryls?

  • Methodological Answer : Sequential cross-coupling (e.g., Sonogashira followed by Suzuki) benefits from orthogonal protecting groups. For example, silyl ether protection of hydroxyl groups prevents boronic acid deactivation. Micellar catalysis (e.g., TPGS-750-M surfactant in water) enables one-pot reactions. Post-functionalization via lithiation (LDA, −78°C) introduces additional substituents .

Q. How does solubility in nonpolar solvents impact its application in organometallic reactions?

  • Methodological Answer : Enhanced solubility in toluene or THF (vs. polar solvents) facilitates reactions with lipophilic catalysts (e.g., Pd(OAc)₂ with tri-tert-butylphosphine). Phase-transfer catalysts (e.g., 18-crown-6) improve interfacial interactions in biphasic systems. Solubility parameters (Hansen solubility) guide solvent selection for homogeneous reaction conditions .

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